4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide
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Overview
Description
4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C7H9BrN2O2S2 and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromothiazole ring attached to a thiomorpholine ring with a dioxide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide involves several steps. One common synthetic route includes the reaction of 4-bromothiazole with thiomorpholine in the presence of an oxidizing agent to introduce the dioxide group . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale to meet the demand for research and pharmaceutical applications .
Chemical Reactions Analysis
4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the dioxide group, converting it back to a simpler thiomorpholine derivative.
Substitution: The bromine atom in the bromothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The bromothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiomorpholine ring with the dioxide group may enhance the compound’s binding affinity and specificity for certain biological targets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide can be compared with other similar compounds, such as:
4-(4-Bromothiazol-2-yl)morpholine: This compound lacks the dioxide group, which may result in different chemical and biological properties.
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a phenyl group instead of a thiomorpholine ring, leading to variations in its reactivity and applications.
The presence of the thiomorpholine ring with the dioxide group in this compound makes it unique and potentially more versatile in certain applications compared to its analogs .
Properties
Molecular Formula |
C7H9BrN2O2S2 |
---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
4-(4-bromo-1,3-thiazol-2-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C7H9BrN2O2S2/c8-6-5-13-7(9-6)10-1-3-14(11,12)4-2-10/h5H,1-4H2 |
InChI Key |
FFUMCSPJBCVBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=NC(=CS2)Br |
Origin of Product |
United States |
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